2-Ethoxy-1,5-naphthyridine

Synthetic Methodology Heterocyclic Chemistry Naphthyridine Functionalization

Standard 2-substituted 1,5-naphthyridines often yield unpredictable reactivity or N-alkyl rearrangements during C-3 functionalization. This C-2 ethoxy analog delivers exclusive regioselectivity. - **Key differentiator:** Enables C-3 amination without C-2 displacement or tautomerization (vs. Cl/OH analogs). - **SAR-aligned:** Preferred alkoxy substitution for Gram-positive/negative antibacterial NBTI campaigns. - **Supply:** ≥98% purity, batch-specific NMR/HPLC/GC. Direct from ISO-certified manufacturing.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11911578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1,5-naphthyridine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(C=C1)N=CC=C2
InChIInChI=1S/C10H10N2O/c1-2-13-10-6-5-8-9(12-10)4-3-7-11-8/h3-7H,2H2,1H3
InChIKeyAINPGJYJHQXION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-1,5-naphthyridine Identity and Supply-Grade Overview


2-Ethoxy-1,5-naphthyridine (CAS 74919-34-9, MFCD19690073) is a C-2 alkoxy-substituted 1,5-naphthyridine with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . It belongs to the 1,5-diazanaphthalene heterocyclic class, a scaffold recognized in medicinal chemistry for its presence in diverse bioactive molecules including novel bacterial topoisomerase inhibitors (NBTIs), BET bromodomain inhibitors, antimalarial leads, TGF-β type I receptor (ALK5) inhibitors, and antileishmanial agents [1][2][3]. The ethoxy group at the C-2 position confers distinct electronic and steric properties compared to halogen, hydroxyl, methoxy, or unsubstituted analogs, making this compound a non-interchangeable building block in structure–activity relationship (SAR) campaigns [4]. Commercially, 2-ethoxy-1,5-naphthyridine is available from multiple suppliers at standard purities of ≥95% to ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why 2-Ethoxy-1,5-naphthyridine Cannot Be Substituted with Other 2-Substituted Analogs


The 1,5-naphthyridine scaffold exhibits a narrow substitution tolerance at the C-2 and C-7 positions for optimal biological activity, as demonstrated across multiple antibacterial NBTI SAR campaigns encompassing over 55–63 analogs [1][2]. Alkoxy substituents (specifically methoxy) and cyano groups at C-2 are preferred for Gram-positive and Gram-negative antibacterial spectrum, whereas halogen, hydroxyl, or unsubstituted variants yield detrimental or unpredictable potency shifts [1]. Furthermore, the ethoxy group provides a distinct balance of electron-donating capacity (Hammett σₚ ≈ −0.24 for OEt vs. −0.27 for OMe), steric bulk (Taft Es ≈ −0.55 for OEt vs. −0.33 for OMe), and lipophilicity (π ≈ +0.38 for OEt vs. −0.02 for OMe), which collectively influence target binding, ADME properties, and off-target liability such as hERG channel blockade [2][3]. A direct amination study of 3-bromo-2-ethoxy-1,5-naphthyridine underscores the unique reactivity of the ethoxy-bearing substrate: reaction with KNH₂/NH₃ yields exclusively 3-amino-2-ethoxy-1,5-naphthyridine, whereas the literature procedure for the non-ethoxy substrate leads instead to a rearranged isomeric 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one, demonstrating that the ethoxy directing group fundamentally alters the reaction outcome [4][5]. For procurement, selecting a generic '2-substituted-1,5-naphthyridine' without verifying the specific substituent identity and purity grade risks introducing a compound with a divergent reactivity profile, invalidating SAR conclusions and wasting synthesis resources.

Comparative Performance Evidence for 2-Ethoxy-1,5-naphthyridine


Regioselective Amination Directing Effect vs. Non-Ethoxy Substrate

In a direct head-to-head synthetic comparison, amination of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH₂/NH₃ at low temperature afforded exclusively 3-amino-2-ethoxy-1,5-naphthyridine as the sole isolable product, with no detectable formation of the rearranged isomer [1][2]. By contrast, the literature procedure for the preparation of 3-bromo-2-ethoxy-1,5-naphthyridine did not yield the target compound but instead produced the isomeric 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one via an N-ethyl migration, and subsequent amination of the latter yielded a mixture of 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one regioisomers, with the 4-amino isomer as the major product [2][3]. This establishes that the 2-ethoxy substituent is essential for directing clean C-3 amination without competing N-alkyl rearrangement.

Synthetic Methodology Heterocyclic Chemistry Naphthyridine Functionalization

C-2 Alkoxy SAR Window in NBTI Antibacterial Series

A comprehensive SAR analysis of 63 C-2 ether-substituted 1,5-naphthyridine oxabicyclooctane-linked NBTIs demonstrated that alkoxy substituents (including methoxy) at C-2 are preferred for broad-spectrum antibacterial activity, whereas other substitution types (halogen, hydroxyl, unsubstituted) generally had a detrimental effect on potency [1][2]. Within the tolerated C-2 ether series, a systematic exploration of alkyl, cycloalkyl, fluoroalkyl, hydroxyalkyl, aminoalkyl, and carboxylalkyl ethers revealed that increasing lipophilicity (clogD) correlated with improved Gram-positive antibacterial potency but also elevated hERG binding risk, while decreasing clogD reduced hERG liability at the expense of overall potency [2]. The ethoxy group (OCH₂CH₃) occupies an intermediate position: it provides greater lipophilicity (calculated π ≈ +0.38; clogD contribution approximately +0.4 log units higher) than the methoxy benchmark (π ≈ −0.02) while being less bulky than isopropoxy or longer-chain ethers, placing it within the optimal property window for balancing antibacterial potency with reduced hERG activity in hit-to-lead optimization [2][3].

Antibacterial Novel Bacterial Topoisomerase Inhibitors (NBTIs) Structure-Activity Relationship (SAR)

Vendor Batch Purity and QC Documentation Comparison

Commercially, 2-ethoxy-1,5-naphthyridine is offered by multiple vendors at a minimum purity specification of 98% (AKSci, CapotChem, MolCore), compared to a typical 95% minimum purity for the analogous 2-chloro-1,5-naphthyridine (CAS 7689-62-5) [1]. Bidepharm supplies the compound at 95+% with batch-specific QC documentation including NMR, HPLC, and GC traceable reports, while CapotChem and MolCore provide 1H-NMR and other characterization documents upon request [2]. In contrast, the 2-fluoro analog (CAS 1309379-24-5) is listed with no explicit purity specification on vendor sites, and the 2-hydroxy analog (CAS 10261-82-2) is primarily available as the 2(1H)-one tautomer, introducing additional structural ambiguity . For procurement officers, the higher available purity grade and multi-technique QC support for 2-ethoxy-1,5-naphthyridine translate to a lower risk of introducing impurities that could confound biological assay results or require additional purification steps.

Quality Control Analytical Chemistry Procurement Specifications

Synthetic Versatility as a Precursor to C-3 Aminated Derivatives

2-Ethoxy-1,5-naphthyridine can be converted to 3-bromo-2-ethoxy-1,5-naphthyridine via reaction with bromine or via direct synthesis from 2,3-dibromo-1,5-naphthyridine with sodium ethoxide [1][2]. The 3-bromo intermediate then undergoes nucleophilic aromatic substitution with KNH₂/NH₃ to give exclusively 3-amino-2-ethoxy-1,5-naphthyridine, or with other amine nucleophiles to yield a mixture of 3-amino and 4-amino regioisomers [1][3]. This two-step bromination–amination sequence provides access to C-3 aminated 2-ethoxy-1,5-naphthyridines that cannot be prepared directly from 2-hydroxy or 2-chloro analogs without encountering competing tautomerization or displacement at the C-2 position. Specifically, 2-chloro-1,5-naphthyridine is susceptible to direct nucleophilic displacement at C-2, making selective C-3 functionalization challenging, while 2-hydroxy-1,5-naphthyridine exists predominantly as the 2(1H)-one tautomer, which deactivates the ring toward electrophilic substitution [4][5].

Synthetic Chemistry Building Block Late-Stage Functionalization

Procurement and Application Scenarios for 2-Ethoxy-1,5-naphthyridine


NBTI Lead Optimization with a Preferred C-2 Alkoxy Core

Research groups pursuing novel bacterial topoisomerase inhibitors (NBTIs) should select 2-ethoxy-1,5-naphthyridine as their core building block when the SAR objective is to explore lipophilicity-dependent potency gains while maintaining the C-2 alkoxy substitution class preferred for broad-spectrum activity. The ethoxy group provides an intermediate clogD contribution between the baseline methoxy and more lipophilic propoxy/butoxy ethers, allowing bidirectional tuning without exiting the SAR-tolerated window [1][2]. The compound can be further elaborated via established oxabicyclooctane linker chemistry, and the resulting analogs can be benchmarked against published methoxy and hydroxypropyl ether leads across S. aureus, E. faecium, and Gram-negative MIC panels, with hERG binding and functional patch-clamp counter-screens [2].

Regioselective C-3 Functionalization for Kinase or Bromodomain Libraries

When the synthetic objective is to install amino, alkylamino, or heteroaryl substituents at the C-3 position of the 1,5-naphthyridine core without competing reactions at C-2 or undesired N-alkyl rearrangements, 2-ethoxy-1,5-naphthyridine is the starting material of choice. Bromination at C-3 followed by amination with KNH₂/NH₃ delivers exclusively the 3-amino derivative, in contrast to 2-chloro or 2-hydroxy analogs where C-2 displacement or tautomerization compromises selectivity [1][2]. This regioselective pathway is directly applicable to the synthesis of 1,5-naphthyridine-based ALK5 (TGF-β type I receptor) inhibitors, where C-2 alkoxy and C-3/C-4 amino-substitution patterns are critical for achieving low-nanomolar IC₅₀ values (4–6 nM reported for optimized analogs) and selectivity over p38 MAP kinase .

High-Purity Procurement for IND-Enabling Studies

For contract research organizations (CROs) and pharmaceutical development teams progressing 1,5-naphthyridine-based leads toward IND-enabling studies, the 98% minimum purity grade of 2-ethoxy-1,5-naphthyridine with batch-specific NMR, HPLC, and GC documentation provides the impurity profiling and QC traceability required for regulatory compliance [1][2]. The 3 percentage-point purity advantage over the commonly procured 2-chloro analog (95%) reduces the likelihood of unidentified impurities interfering with GLP toxicology or ADME assays, and the ISO-certified supply chain (MolCore) offers additional quality assurance for GMP-adjacent workflows [1].

Antimalarial and Antileishmanial SAR with 2,8-Disubstituted Templates

Recent studies have identified 2,8-disubstituted-1,5-naphthyridines as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation, with in vivo efficacy in humanized mouse malaria models at single oral doses of 32 mg/kg [1]. While the published SAR focuses on C-8 basic substituents, the C-2 position offers an underexplored vector for tuning physicochemical and pharmacokinetic properties. 2-Ethoxy-1,5-naphthyridine provides a direct entry point for introducing diverse C-8 substituents while maintaining the C-2 ethoxy group, enabling systematic exploration of C-8 SAR without altering the C-2 alkoxy pharmacophore. This approach is also applicable to antileishmanial 1,5-naphthyridine series [2].

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